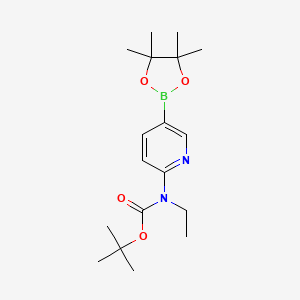

6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This compound is characterized by its stability and reactivity, making it a versatile reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester typically involves the following steps:

Esterification: The boronic acid is converted to its pinacol ester form to enhance its stability and reactivity in coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: The removal of the boronic ester group can be achieved under mild conditions, often using acidic or basic reagents.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Deboronated Products: Resulting from protodeboronation reactions.

Wissenschaftliche Forschungsanwendungen

6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester has numerous applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

Material Science: Utilized in the creation of advanced materials with specific properties, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(N-Boc-methylamino)pyridine-3-boronic acid pinacol ester

- 6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester

- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester

Uniqueness

6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability. The Boc-protected ethylamino group offers protection during reactions, while the boronic ester facilitates efficient coupling reactions.

Biologische Aktivität

6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and a boronic acid moiety, allowing it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₇H₂₉BN₂O₄

- Molecular Weight : 334.22 g/mol

- CAS Number : 1032758-86-3

This compound features a tert-butoxycarbonyl (Boc) protecting group on the ethylamino side chain, enhancing its stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which is a characteristic feature of boronic acids. This property enables the compound to interact with various enzymes and proteins, modulating their activity.

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for certain proteases, particularly in the context of viral replication. For instance, studies have indicated that similar boronic acid derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral therapies .

- Protein Binding : The binding affinity of this compound towards specific proteins can influence various biochemical pathways. Its interaction with enzymes can lead to altered metabolic processes, making it a candidate for drug development targeting metabolic diseases .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

Case Studies

- Antiviral Research : A study focused on amido boronic acids revealed that derivatives similar to 6-(Boc-ethylamino)pyridine-3-boronic acid were effective against SARS-CoV-2 Mpro, leading to a reduction in viral replication . The findings suggest that the structural features of these compounds are crucial for their inhibitory effects.

- Cancer Treatment : Another investigation highlighted the anticancer properties of boronic acid derivatives, showing that they could inhibit the growth of tumor cells in vitro and exhibit favorable pharmacokinetic profiles in vivo . The results indicated that these compounds might serve as promising leads for new cancer therapies.

Eigenschaften

IUPAC Name |

tert-butyl N-ethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BN2O4/c1-9-21(15(22)23-16(2,3)4)14-11-10-13(12-20-14)19-24-17(5,6)18(7,8)25-19/h10-12H,9H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTPKDBWIRXHRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.